Cas no 2649067-11-6 (2-{3-(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclobutyl}acetic acid)

2-{3-(1r,4r)-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclobutyl}acetic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclohexyl-cyclobutyl backbone. Its key structural attributes include a rigid cyclohexane ring and a cyclobutyl spacer, enhancing conformational stability for peptide design. The Fmoc group provides orthogonal protection for the amine functionality, facilitating solid-phase peptide synthesis (SPPS) under mild basic conditions. The carboxylic acid moiety allows for further coupling reactions, making it a versatile intermediate in medicinal chemistry and bioconjugation. This compound is particularly valuable for constructing constrained peptides or peptidomimetics, where controlled stereochemistry and backbone rigidity are critical for bioactivity or structural studies. High purity and well-defined stereochemistry ensure reproducibility in research applications.
2-{3-(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclobutyl}acetic acid structure
2649067-11-6 structure
Product name:2-{3-(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclobutyl}acetic acid
CAS No:2649067-11-6
MF:C28H32N2O5
MW:476.564087867737
CID:6038938
PubChem ID:165510379

2-{3-(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclobutyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{3-(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclobutyl}acetic acid
    • EN300-1559308
    • EN300-1570684
    • 2649013-79-4
    • 2-{3-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclobutyl}acetic acid
    • 2649067-11-6
    • 2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclobutyl}acetic acid
    • 2172522-94-8
    • 2-{3-[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclobutyl}acetic acid
    • EN300-1559116
    • Inchi: 1S/C28H32N2O5/c31-26(32)15-17-13-20(14-17)29-27(33)18-9-11-19(12-10-18)30-28(34)35-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,17-20,25H,9-16H2,(H,29,33)(H,30,34)(H,31,32)
    • InChI Key: WTGSKIGGWPFOOY-UHFFFAOYSA-N
    • SMILES: O=C(C1CCC(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CC(CC(=O)O)C1

Computed Properties

  • Exact Mass: 476.23112213g/mol
  • Monoisotopic Mass: 476.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 751
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 3.9

2-{3-(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclobutyl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1559308-1.0g
2-{3-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclobutyl}acetic acid
2649067-11-6
1.0g
$3368.0 2023-07-10
Enamine
EN300-1559308-5000mg
2-{3-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclobutyl}acetic acid
2649067-11-6
5000mg
$9769.0 2023-09-25
Enamine
EN300-1559308-2.5g
2-{3-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclobutyl}acetic acid
2649067-11-6
2.5g
$6602.0 2023-07-10
Enamine
EN300-1559308-2500mg
2-{3-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclobutyl}acetic acid
2649067-11-6
2500mg
$6602.0 2023-09-25
Enamine
EN300-1559308-0.05g
2-{3-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclobutyl}acetic acid
2649067-11-6
0.05g
$2829.0 2023-07-10
Enamine
EN300-1559308-0.5g
2-{3-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclobutyl}acetic acid
2649067-11-6
0.5g
$3233.0 2023-07-10
Enamine
EN300-1559308-50mg
2-{3-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclobutyl}acetic acid
2649067-11-6
50mg
$2829.0 2023-09-25
Enamine
EN300-1559308-1000mg
2-{3-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclobutyl}acetic acid
2649067-11-6
1000mg
$3368.0 2023-09-25
Enamine
EN300-1559308-0.25g
2-{3-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclobutyl}acetic acid
2649067-11-6
0.25g
$3099.0 2023-07-10
Enamine
EN300-1559308-100mg
2-{3-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexaneamido]cyclobutyl}acetic acid
2649067-11-6
100mg
$2963.0 2023-09-25

Additional information on 2-{3-(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclobutyl}acetic acid

Introduction to 2-{3-(1R,4R)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclobutyl}acetic Acid (CAS No. 2649067-11-6)

2-{3-(1R,4R)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclobutyl}acetic acid, identified by its CAS number 2649067-11-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes cyclohexane and cyclobutyl moieties linked through an amide bond. The presence of a fluoren-9-yl methoxycarbonyl group further enhances its molecular complexity, making it a subject of intense interest for researchers exploring novel therapeutic applications.

The structural design of 2-{3-(1R,4R)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclobutyl}acetic acid is meticulously crafted to optimize biological activity. The cyclohexane ring, with its specific stereochemistry (1R,4R configuration), contributes to the compound's binding affinity and selectivity towards biological targets. This stereochemical arrangement is critical in ensuring that the molecule interacts optimally with its intended biological receptors, a principle that is fundamental in drug design. The amide linkage not only stabilizes the molecule but also introduces a polar region that can engage in hydrogen bonding, further enhancing its interactions with biological targets.

The fluoren-9-yl methoxycarbonyl moiety is particularly noteworthy as it serves multiple purposes in the molecule. On one hand, it acts as a protecting group for the amino function, preventing unwanted side reactions during synthesis and purification. On the other hand, the fluorene group itself is known for its photophysical properties, which can be leveraged in applications such as bioimaging and photodynamic therapy. The methoxycarbonyl group enhances the solubility of the compound in polar solvents, facilitating its use in various biochemical assays and pharmaceutical formulations.

In recent years, there has been growing interest in developing small-molecule inhibitors that target enzymes involved in cancer progression. The structural features of 2-{3-(1R,4R)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclobutyl}acetic acid make it a promising candidate for this purpose. Specifically, the compound has been investigated for its potential to inhibit kinases and other enzymes that play a crucial role in tumor growth and metastasis. Preliminary studies have shown that this molecule can modulate the activity of these enzymes by binding to their active sites, thereby disrupting critical signaling pathways involved in cancer cell proliferation.

Moreover, the compound's ability to cross the blood-brain barrier has been explored, making it a potential candidate for treating neurological disorders. The cyclohexane and cyclobutyl rings contribute to its lipophilicity, which is essential for efficient penetration into the central nervous system. This property is particularly relevant in the development of drugs aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Researchers have hypothesized that by modulating specific enzymatic activities within neural cells, 2-{3-(1R,4R)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclobutyl}acetic acid could help mitigate symptoms associated with these conditions.

The synthesis of CAS No. 2649067-11-6 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the amide bond between the cyclohexane derivative and the cyclobutyl moiety, followed by functionalization with the fluorene group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorene moiety efficiently. These methods not only enhance reaction efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.

In terms of pharmacokinetics, 2-{3-(1R,4R)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclobutyl}acetic acid exhibits promising properties that are favorable for therapeutic use. Studies have indicated that it has a reasonable half-life in vivo, allowing for extended periods of biological activity after administration. Additionally, its moderate solubility in both water and lipids suggests good bioavailability across different tissues. These characteristics make it an attractive candidate for further development into an oral or injectable drug formulation.

The potential therapeutic applications of this compound are vast and span multiple disease areas beyond cancer and neurodegenerative disorders. For instance, researchers have explored its efficacy in treating inflammatory diseases by inhibiting key inflammatory cytokines and enzymes. The ability of CAS No. 2649067-11-6 to modulate immune responses could lead to novel treatments for autoimmune conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its structural similarity to known bioactive molecules suggests that it may have additional therapeutic roles yet to be fully discovered.

As research continues to uncover new insights into molecular mechanisms underlying various diseases, compounds like 2-{3-(1R,4R)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclobutyl}acetic acid are poised to play a pivotal role in next-generation drug development. The combination of innovative synthetic methodologies with advanced computational modeling techniques will further enhance our ability to design molecules with optimized pharmacological profiles. This interdisciplinary approach holds great promise for accelerating the discovery and development of novel therapeutics that address unmet medical needs.

In conclusion,CAS No 2649067 11 6 represents a significant advancement in pharmaceutical chemistry with its complex structure offering multiple potential therapeutic benefits across various disease states including cancer neurodegenerative disorders inflammatory diseases among others Its synthesis involves sophisticated organic reactions ensuring high purity while its pharmacokinetic properties make it suitable for diverse drug formulations Continued research will likely uncover additional applications further solidifying this compound s importance in medicinal chemistry

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